molecular formula C14H12N4O5 B8633859 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

Cat. No.: B8633859
M. Wt: 316.27 g/mol
InChI Key: KHEXQYOPAOPUQQ-UHFFFAOYSA-N
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Description

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine-2,6-dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitro-4-oxo-4H-quinazoline: Lacks the piperidine-2,6-dione moiety.

    3-(2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione: Lacks the nitro group.

    3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine: Lacks the dione functionality.

Uniqueness

The presence of both the nitro and piperidine-2,6-dione groups in 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione makes it unique

Properties

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12N4O5/c1-7-15-8-3-2-4-9(18(22)23)12(8)14(21)17(7)10-5-6-11(19)16-13(10)20/h2-4,10H,5-6H2,1H3,(H,16,19,20)

InChI Key

KHEXQYOPAOPUQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In certain embodiments, the solvent in step (a) (reacting 2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one and 3-aminopiperidine-2,6-dione or a salt thereof to form 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione) is a hydrocarbon, chlorinated hydrocarbon, alcohol, ether, ketone, ester, carbonate, amide, nitrile, sulfoxide, sulfone, nitro compound, arene, heteroarene, heterocycle, carboxylic acid, phosphoramide, carbon sulfide, water, or a mixture thereof.
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Synthesis routes and methods II

Procedure details

Methods provided herein are generally directed to: (a) reacting 2-amino-6-nitrobenzoic acid under conditions suitable to form 2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one; (b) reacting 2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one with 3-aminopiperidine-2,6-dione under conditions suitable to form 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione; and (c) reducing 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione under conditions suitable to form 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione.
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Synthesis routes and methods III

Procedure details

In yet another embodiment, provided herein is a method for preparing 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, or an enantiomer or a mixture of enantiomers thereof; or a pharmaceutically acceptable salt, solvate, hydrate, or polymorph thereof; comprising the steps of (a) reacting 2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one with 3-aminopiperidine-2,6-dione or a salt thereof in a solvent to form 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione; (b) reducing 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione in a solvent in the presence of formic acid to form N-(3-(2,6-dioxopiperidin-3-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-5-yl)formamide; and (c) hydrolyzing N-(3-(2,6-dioxopiperidin-3-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-5-yl)formamide in a solvent to form 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, or an enantiomer or a mixture of enantiomers thereof; or a pharmaceutically acceptable salt, solvate, hydrate, or polymorph thereof; wherein steps (a), (b), and (c) are each as described herein elsewhere.
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Synthesis routes and methods IV

Procedure details

In certain embodiments, the 3-aminopiperidine-2,6-dione or a salt thereof in step (a) (i.e., reacting 2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one and 3-aminopiperidine-2,6-dione or a salt thereof to form 3-(2-methyl-5-nitro-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione) is free 3-aminopiperidine-2,6-dione. In certain embodiments, the 3-aminopiperidine-2,6-dione or a salt thereof in step (a) is a salt of 3-aminopiperidine-2,6-dione. In certain embodiments, the 3-aminopiperidine-2,6-dione or a salt thereof in step (a) is 3-aminopiperidine-2,6-dione hydrochloride.
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